O-Desetheyl Candesartan Ethyl Ester
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Overview
Description
O-Desetheyl Candesartan Ethyl Ester is a metabolite of Candesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The compound has the molecular formula C24H20N6O3 and a molecular weight of 440.46 g/mol . It is characterized by its structure, which includes a benzimidazole ring and a biphenyl-tetrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desetheyl Candesartan Ethyl Ester typically involves the de-ethylation of Candesartan Cilexetil. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often involve the use of strong acids or bases to facilitate the de-ethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrolysis of Candesartan Cilexetil followed by purification steps such as crystallization and chromatography to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The biphenyl-tetrazole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl-tetrazole moiety .
Scientific Research Applications
O-Desetheyl Candesartan Ethyl Ester has several scientific research applications:
Mechanism of Action
O-Desetheyl Candesartan Ethyl Ester exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Candesartan Cilexetil: The prodrug form of Candesartan, which is converted to Candesartan in the body.
Candesartan: The active form that directly interacts with the AT1 receptor.
Other Angiotensin II Receptor Antagonists: Such as Losartan, Valsartan, and Irbesartan.
Uniqueness: O-Desetheyl Candesartan Ethyl Ester is unique due to its specific metabolic pathway and its role as a metabolite of Candesartan. Unlike other angiotensin II receptor antagonists, it provides insights into the metabolic fate of Candesartan and its pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-23(31)19-8-5-9-20-21(19)30(24(32)25-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,25,32)(H,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGTWISDGSVJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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